5-Bromo-2-methoxynicotinohydrazide

Overview

Description

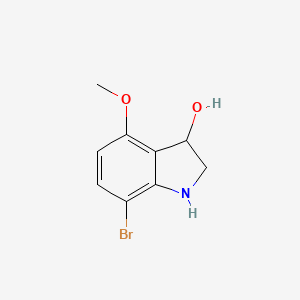

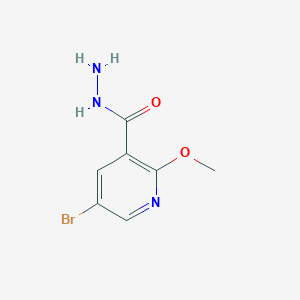

5-Bromo-2-methoxynicotinohydrazide: is an organic compound with the molecular formula C7H8BrN3O2 It is a derivative of nicotinic acid, where the bromine atom is substituted at the 5-position and a methoxy group is attached to the 2-position

Mechanism of Action

Target of Action

5-Bromo-2-methoxynicotinohydrazide, also known as 5-Bromo-2-methoxypyridine-3-carbohydrazide, has been reported to have a radiosensitizing effect on cancer cells . It is known to target cancer cells, particularly breast (MCF-7) and prostate (PC3) cancer cells . The compound also shows inhibitory activity against the α-glucosidase enzyme , which plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of nucleoside radicals. When modified with an electrophilic substituent, nucleosides may undergo efficient dissociative electron attachment (DEA) that leaves behind nucleoside radicals . These radicals, in secondary reactions, are able to induce DNA damage, leading to cancer cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication process in cancer cells. The compound induces DNA damage through the formation of nucleoside radicals, thereby inhibiting the proliferation of cancer cells . In the case of α-glucosidase inhibition, the compound interferes with the breakdown and absorption of carbohydrates in the small intestine, thus reducing postprandial hyperglycemia .

Pharmacokinetics

Similar compounds have been shown to exhibit short elimination half-lives . The compound and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), showed good dose-linear pharmacokinetic profiles

Result of Action

The primary result of the action of this compound is the induction of DNA damage in cancer cells, leading to cell death . This makes the compound a potential therapeutic agent for cancer treatment. In addition, its inhibitory activity against α-glucosidase can potentially be used in the management of postprandial hyperglycemia in diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hypoxic environment typical of solid tumors can make cancer cells more resistant to ionizing radiation . The compound has been shown to have a more evident radiosensitizing effect on hypoxic cells than on normoxic cells

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methoxynicotinohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleophilic substitution reactions, where it can act as a substrate or inhibitor . The compound’s bromine atom can participate in free radical bromination, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce DNA damage, leading to cell death . This effect is particularly pronounced under hypoxic conditions, where the compound enhances the radiosensitivity of cancer cells . Additionally, it has been reported to affect the phosphorylation of histone H2A.X, a marker of DNA double-strand breaks, further highlighting its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA repair, thereby enhancing the cytotoxic effects of radiation therapy in cancer cells . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained DNA damage and alterations in cellular metabolism . These temporal effects are crucial for designing experiments and understanding the compound’s behavior in different settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can induce beneficial effects, such as enhanced radiosensitivity in cancer cells, while higher doses can lead to toxic or adverse effects . For instance, in rodent models, high doses of this compound have been associated with increased mortality and adverse neurological effects . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, the compound can undergo nucleophilic substitution reactions, leading to the formation of metabolites that can be further processed by cellular enzymes . Additionally, it has been shown to affect metabolic flux and metabolite levels, indicating its impact on overall cellular metabolism . These metabolic pathways are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with DNA and other nuclear proteins . This localization is important for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxynicotinohydrazide typically involves multiple steps. One common method starts with the bromination of 2-methoxynicotinic acid, followed by the formation of the hydrazide derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an organic solvent such as acetic acid or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methoxynicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2-methoxynicotinohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of heterocyclic compounds and as a building block in medicinal chemistry.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential lead compound for drug development. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.

Comparison with Similar Compounds

- 5-Bromo-2-chloronicotinic acid

- 5-Bromo-2-methoxynicotinic acid

- 5-Bromo-2-methoxybenzohydrazide

Comparison: Compared to these similar compounds, 5-Bromo-2-methoxynicotinohydrazide is unique due to the presence of both the methoxy and hydrazide groupsFor instance, the hydrazide group can enhance the compound’s ability to form stable complexes with metal ions, which is useful in catalysis and materials science .

Properties

IUPAC Name |

5-bromo-2-methoxypyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-13-7-5(6(12)11-9)2-4(8)3-10-7/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVXCNYNLWRCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)

amino]acetic acid](/img/structure/B1406280.png)

![2,8-Dibromoindolo[3,2-b]carbazole](/img/structure/B1406290.png)